N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a furan ring, a naphthyl group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 4-chlorophenyl-substituted but-2-yn-1-ol, under acidic conditions.
Synthesis of the benzoxazole moiety: This involves the condensation of 2-aminophenol with a naphthyl-substituted carboxylic acid under dehydrating conditions.
Coupling reaction: The final step involves the coupling of the furan and benzoxazole intermediates through a condensation reaction, typically using a suitable aldehyde and a base to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines from the imine group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- **(E)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- **(E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, furan ring, naphthyl group, and benzoxazole moiety provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.
Properties
Molecular Formula |
C28H17ClN2O2 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)furan-2-yl]-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)methanimine |
InChI |
InChI=1S/C28H17ClN2O2/c29-22-9-7-19(8-10-22)26-14-12-24(32-26)17-30-23-11-13-27-25(16-23)31-28(33-27)21-6-5-18-3-1-2-4-20(18)15-21/h1-17H |
InChI Key |
YYMOEWGKBALMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=CC=C(O5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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